molecular formula C17H18ClNO B5770324 N-(2-tert-butylphenyl)-4-chlorobenzamide CAS No. 435288-43-0

N-(2-tert-butylphenyl)-4-chlorobenzamide

Cat. No.: B5770324
CAS No.: 435288-43-0
M. Wt: 287.8 g/mol
InChI Key: LHICOHYHDJFXNI-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Core Structures in Chemical Synthesis and Biological Sciences

The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom which is in turn bonded to a benzene (B151609) ring, is a cornerstone in the fields of chemical synthesis and biological sciences. sigmaaldrich.com First discovered in 1832, benzamides have become integral to the development of a wide array of commercially significant chemicals and pharmaceuticals. sigmaaldrich.com

Benzamides are typically white or light-colored powders, often soluble in water and various organic solvents. sigmaaldrich.com Their chemical and physical properties can be extensively modified through the substitution of different chemical groups onto the benzene ring or the amide nitrogen. This versatility has led to their use in a multitude of applications. In the realm of medicine, benzamides are recognized for their roles as analgesics, anti-inflammatory agents, and antipyretics. sigmaaldrich.com Furthermore, certain substituted benzamides are crucial in the treatment of neurodegenerative disorders, depression, and schizophrenia by modulating dopaminergic pathways. niscair.res.in

The synthesis of benzamides is a well-established area of organic chemistry. Common methods include the reaction of an activated carboxylic acid, such as an acyl chloride, with an amine. niscair.res.in More advanced and efficient techniques, for instance, microwave-assisted synthesis, have been developed to produce these compounds with high yields and purity. nih.gov

Significance of N-(2-tert-butylphenyl)-4-chlorobenzamide in the Context of Substituted Benzamide Chemistry

This compound, with the chemical formula C₁₇H₁₈ClNO, is a specific example of a substituted benzamide. uni.lu Its significance in chemical research can be inferred from the known properties and applications of its constituent chemical motifs: the 4-chlorobenzamide (B146232) core and the N-(2-tert-butylphenyl) substituent.

The 4-chlorobenzamide portion of the molecule is a common building block in organic synthesis. For instance, N-tert-butyl-4-chlorobenzamide serves as a key raw material in the industrial production of certain ultraviolet (UV) absorbers. This highlights the potential of this compound to act as an intermediate in the synthesis of more complex molecules with valuable properties.

While specific, in-depth research focusing solely on this compound is not extensively published, its structural components suggest potential avenues for investigation in medicinal chemistry, agrochemical research, and materials science. The compound is commercially available as a research chemical, facilitating its exploration in these areas. sigmaaldrich.com

Below are some of the predicted physicochemical properties of this compound:

PropertyValue
Molecular FormulaC₁₇H₁₈ClNO
Molecular Weight287.8 g/mol
XlogP (predicted)5.1
Monoisotopic Mass287.1077 Da
InChIKeyLHICOHYHDJFXNI-UHFFFAOYSA-N
CAS Number435288-43-0

Data sourced from PubChem. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-tert-butylphenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-17(2,3)14-6-4-5-7-15(14)19-16(20)12-8-10-13(18)11-9-12/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHICOHYHDJFXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231141
Record name 4-Chloro-N-[2-(1,1-dimethylethyl)phenyl]benzamide
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Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435288-43-0
Record name 4-Chloro-N-[2-(1,1-dimethylethyl)phenyl]benzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-[2-(1,1-dimethylethyl)phenyl]benzamide
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Record name N-(2-TERT-BUTYLPHENYL)-4-CHLOROBENZAMIDE
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Synthetic Methodologies and Chemical Transformations of N 2 Tert Butylphenyl 4 Chlorobenzamide

Established Synthetic Routes for N-(2-tert-butylphenyl)-4-chlorobenzamide

The creation of this compound is fundamentally reliant on the formation of a stable amide bond between its two key precursors: 2-tert-butylaniline (B1265841) and a derivative of 4-chlorobenzoic acid. The established routes for its synthesis are centered on well-understood amidation reactions and the efficient preparation of these starting materials.

Amide Bond Formation Strategies

The most conventional and widely applied method for synthesizing this compound is the acylation of 2-tert-butylaniline with 4-chlorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is highly efficient. The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and a proton transfer results in the desired amide.

Beyond this standard route, a variety of other amide bond formation strategies are applicable. unimi.it These methods often employ coupling reagents to activate the carboxylic acid, facilitating the reaction with the amine under milder conditions. numberanalytics.com The choice of method depends on factors like desired yield, purity, and reaction scale.

Common Amide Bond Formation Techniques:

MethodDescriptionKey Reagents
Acyl Chloride Method Reaction of an amine with a highly reactive acyl chloride. Often requires a base to neutralize the HCl byproduct.4-chlorobenzoyl chloride, 2-tert-butylaniline, base (e.g., pyridine, triethylamine)
Coupling Reagent-Mediated Amidation Activation of a carboxylic acid to form a more reactive intermediate, which then reacts with the amine. numberanalytics.com This avoids the need to prepare the harsh acyl chloride separately.4-chlorobenzoic acid, 2-tert-butylaniline, Coupling agents (e.g., DCC, EDC, HATU)
Direct Thermal Amidation The direct reaction of a carboxylic acid and an amine at high temperatures, driving off water. This is the most atom-economical method but requires harsh conditions. unimi.it4-chlorobenzoic acid, 2-tert-butylaniline, Heat
Umpolung Amide Synthesis (UmAS) A non-traditional approach where the typical polarity of the reactants is reversed. For N-aryl amides, this can involve the reaction of N-aryl hydroxylamines with α-fluoro nitroalkanes. nih.govN-aryl hydroxylamine, α-fluoro nitroalkane

Precursor Synthesis and Functionalization Approaches

Synthesis of 2-tert-butylaniline: This sterically hindered aniline is a crucial building block. chemicalbook.com Several methods exist for its synthesis:

Friedel-Crafts Alkylation: The direct alkylation of aniline with a tert-butylating agent like methyl tert-butyl ether is a common approach. This reaction is typically catalyzed by a solid acid catalyst. One patented method utilizes a phosphotungstic acid (DTP)/HZSM-5 catalyst, with the reaction occurring at 180-200 °C for 2-6 hours. google.com

From 2-tert-butylphenol (B146161): A multi-step synthesis starting from 2-tert-butylphenol has also been developed, proceeding through an aryloxy amide intermediate which is then rearranged. google.com

Reduction of Nitro Compounds: A general route to anilines involves the reduction of the corresponding nitrobenzene. The synthesis would start with the nitration of tert-butylbenzene, separation of the ortho-isomer, and subsequent reduction.

Synthesis of 4-chlorobenzoyl chloride: This acyl chloride is a widely used reagent and can be prepared through several established routes:

From 4-chlorobenzoic acid: The most common laboratory-scale preparation involves treating 4-chlorobenzoic acid with thionyl chloride (SOCl₂), often with gentle heating. The volatile byproducts (SO₂ and HCl) are easily removed, leaving the desired acyl chloride.

From 4-chlorotoluene (B122035): On an industrial scale, the free-radical chlorination of 4-chlorotoluene using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide can produce 4-chlorobenzyl chloride, which can be further oxidized and converted. prepchem.com

From 4-chlorobenzotrichloride (B167033): A process involving the reaction of 4-chlorobenzotrichloride with water in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), can yield 4-chlorobenzoyl chloride efficiently. google.com This method is suitable for large-scale production.

Novel Synthetic Approaches and Catalyst Development for this compound and Related Analogues

Modern synthetic chemistry seeks to improve upon established methods by developing more efficient, selective, and environmentally benign processes.

Transition Metal-Catalyzed Amidation Reactions

Transition metal catalysis offers powerful alternatives to traditional amidation methods, often proceeding under milder conditions with greater functional group tolerance.

Nickel Catalysis: Nickel-catalyzed reactions have been developed for the synthesis of related α-arylbenzamides. uzh.chresearchgate.net For instance, the asymmetric reductive hydroarylation of vinyl amides using a chiral nickel-bisimidazoline ligand complex allows for the stereoselective formation of chiral benzamides. uzh.ch

Copper Catalysis: Copper salts are effective catalysts for amination reactions. A patented process uses this compound itself as a starting material in a copper-catalyzed reaction with melamine (B1676169) to synthesize complex ultraviolet absorbers. google.com This demonstrates the utility of copper catalysis in transformations involving this scaffold.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions to form C-N bonds. A two-step amide-to-ester transformation has been developed that begins with the Pd-catalyzed amidation of a primary amide with tert-butyl 2-chloronicotinate. researchgate.net While not a direct synthesis of the target compound, this illustrates a novel palladium-catalyzed functionalization of an amide.

Green Chemistry Principles in Benzamide (B126) Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemmethod.com For benzamide synthesis, this involves minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents.

Solvent-Free Synthesis: An ecofriendly pathway for N-benzoylation of anilines uses vinyl benzoate (B1203000) as the acyl donor under solvent- and activation-free conditions. tandfonline.comtandfonline.com The reaction proceeds at room temperature, and the desired benzamide can often be isolated by simple crystallization. tandfonline.com

Use of Greener Solvents: Traditional amide synthesis often uses hazardous solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). Research has identified greener alternatives like Cyrene and p-cymene, which can be used in various amidation protocols, including those mediated by coupling agents or starting from acyl chlorides. rsc.org

Catalytic Direct Amidation: To avoid the poor atom economy of using coupling agents, direct amidation reactions using catalysts are highly desirable. Boric acid has been shown to be an effective catalyst for the amidation of benzoic acids with amines in toluene, with water being removed by a Dean-Stark trap. sciepub.com

Comparison of Green Synthesis Strategies:

StrategyPrincipleAdvantageReference
Solvent-Free Acylation Waste PreventionAvoids solvent use, simple workup tandfonline.comtandfonline.com
Bio-based Solvents Safer SolventsReplaces hazardous solvents like DMF/DCM with sustainable alternatives rsc.org
Boric Acid Catalysis CatalysisHigh atom economy, avoids stoichiometric activators sciepub.com
Visible-Light Photocatalysis Energy EfficiencyUses light as an energy source, mild conditions researchgate.net

Derivatization and Structural Modification Strategies of the this compound Scaffold

The this compound structure serves as a scaffold that can be chemically modified to produce a library of analogues for various applications, such as medicinal chemistry or materials science.

Modification of the Amine Ring: The 2-tert-butylphenyl portion of the molecule can be altered. For example, introducing other functional groups onto the phenyl ring, such as an acetyl group to create N-(2-acetyl-5-tert-butylphenyl)-4-chlorobenzamide, can be achieved through Friedel-Crafts acylation. nih.gov

Modification of the Benzoyl Ring: The 4-chlorobenzoyl moiety is also a target for modification. The chlorine atom can be replaced with other groups via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions to explore structure-activity relationships.

Use as a Synthetic Intermediate: The entire molecule can be used as a building block for more complex structures. In one example, this compound is used as a key intermediate in a multi-step synthesis to produce diethylhexyl butamido triazone (HEB), a commercial UV absorber. google.com This involves a nucleophilic substitution reaction where an amino group from melamine displaces the chlorine atom on the benzoyl ring in a copper-catalyzed process.

Analogues for Biological Screening: In studies on related benzamides, structural modifications are systematically made to probe biological activity. For instance, in a series of aminobutyl-benzamides, the amine portion was varied to investigate binding affinity and selectivity for σ₁ and σ₂ receptors, revealing that the nature and position of the nitrogen atom are critical for binding. nih.gov Such principles could be applied to the this compound scaffold to explore its pharmacological potential.

Modifications at the N-Phenyl Moiety

The N-phenyl group of this compound, with its bulky tert-butyl substituent, presents unique opportunities and challenges for further functionalization. The primary approaches for modifying this moiety involve C-H activation and ortho-metalation, targeting the positions on the phenyl ring not occupied by the tert-butyl group or the amide linkage.

C-H Activation/Annulation Reactions:

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of arenes. For N-aryl benzamides, this often involves the use of rhodium or cobalt catalysts. While direct C-H activation data for this compound is not extensively documented in publicly available research, studies on structurally related N-tert-butylbenzamides provide insight into potential transformations. For instance, cobalt-catalyzed C-H activation/annulation of benzamides with various alkynes has been shown to produce isoquinolinone derivatives. nih.gov In a typical reaction, a Co(II) catalyst, in the presence of an oxidant and a base, can facilitate the cyclization of the benzamide with an alkyne, leading to new heterocyclic structures. The regioselectivity of such reactions can be influenced by the steric and electronic properties of both the benzamide and the alkyne. nih.gov

A proposed catalytic cycle for such a transformation generally involves the formation of a metal-nitrogen bond, followed by a concerted metalation-deprotonation step to form a metallacyclic intermediate. nih.gov Subsequent insertion of the alkyne and reductive elimination yields the final product. The presence of the tert-butyl group on the N-phenyl ring would be expected to influence the regioselectivity of the C-H activation and subsequent annulation.

Ortho-Functionalization via Lithiation:

Directed ortho-metalation is another key strategy for modifying the N-phenyl ring. The amide group can act as a directing group, facilitating the deprotonation of an ortho C-H bond by a strong base, typically an organolithium reagent. However, in this compound, the ortho positions are blocked. Therefore, functionalization would be directed to the remaining open positions on the phenyl ring. The bulky tert-butyl group would sterically hinder one side of the ring, potentially leading to high regioselectivity in the lithiation step.

Catalyst/ReagentSubstrate TypeTransformationProduct TypeReference
Co(acac)₂·2H₂O, AgNO₃, KOAcBenzamides and alkynesC-H Activation/AnnulationIsoquinolinones nih.gov
Ni(OTf)₂, ligandsN-tert-butyl amidesC-H FunctionalizationFunctionalized amides
n-BuLi, TMEDAN,N-disubstituted benzamidesOrtho-lithiationOrtho-functionalized benzamides

Table 1: Examples of Reactions for N-Phenyl Moiety Modification on Related Amides

Modifications at the Chlorobenzoyl Moiety

The 4-chlorobenzoyl moiety of this compound offers a reactive handle for a variety of chemical transformations, primarily centered around the chlorine atom and the aromatic ring.

Nucleophilic Aromatic Substitution:

The chlorine atom on the benzoyl ring is susceptible to nucleophilic aromatic substitution (SNAr). However, for SNAr to proceed efficiently, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions relative to the leaving group. In the case of this compound, the carbonyl group of the amide is an electron-withdrawing group, but further activation may be required for facile substitution. Reactions with strong nucleophiles or under forcing conditions might be necessary to replace the chlorine with other functional groups such as amines, alkoxides, or thiolates.

Cross-Coupling Reactions:

The chloro group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would replace the chlorine atom with an aryl, heteroaryl, or vinyl group.

Buchwald-Hartwig Amination: This reaction would involve coupling with an amine in the presence of a palladium catalyst and a strong base, leading to the corresponding N-aryl or N-alkyl aminobenzamide derivative.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would introduce an alkynyl substituent at the 4-position.

Reduction of the Chloro Group:

The chloro group can be removed via catalytic hydrogenation or by using a reducing agent like tin and hydrochloric acid, which would yield the corresponding N-(2-tert-butylphenyl)benzamide.

Reaction TypeReagentsTransformationProduct Type
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaOMe, R₂NH)Replacement of Cl4-alkoxy/amino-benzamides
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, baseC-C bond formation4-aryl/vinyl-benzamides
Buchwald-Hartwig AminationR₂NH, Pd catalyst, baseC-N bond formation4-amino-benzamides
Sonogashira CouplingR-C≡CH, Pd catalyst, Cu(I) co-catalystC-C bond formation4-alkynyl-benzamides

Table 2: Potential Modifications of the Chlorobenzoyl Moiety

Introduction of Stereochemical Elements

The introduction of stereochemistry into the this compound scaffold can be achieved through several strategies, leading to the formation of chiral molecules with potential applications in asymmetric synthesis and materials science.

Asymmetric Synthesis of Chiral Amines and Amides:

Chiral auxiliaries can be employed to introduce stereocenters. For instance, the use of tert-butanesulfinamide (tBS) as a chiral amine source has proven to be a robust method for the asymmetric synthesis of a wide variety of chiral amines. nih.gov A general three-step sequence involves the condensation of tBS with a ketone or aldehyde, diastereoselective nucleophilic addition to the resulting N-sulfinyl imine, and subsequent cleavage of the sulfinyl group to afford the chiral amine. nih.gov While this applies to the synthesis of the amine precursor, similar principles of using chiral auxiliaries can be envisioned for creating stereocenters in derivatives of this compound.

Axial Chirality:

The steric hindrance provided by the 2-tert-butylphenyl group can lead to restricted rotation around the N-aryl bond or the aryl-carbonyl bond, giving rise to atropisomerism and axial chirality. The synthesis of axially chiral benzamides has been achieved through methods such as enantioselective lithiation of prochiral arene chromium complexes followed by electrophilic substitution.

Diastereoselective Reactions:

If a chiral center already exists within the molecule, subsequent reactions can be directed in a diastereoselective manner. For example, if a chiral substituent were introduced on either the N-phenyl or the benzoyl moiety, further modifications could be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over another.

StrategyMethodOutcomeReference
Chiral AuxiliaryUse of tert-butanesulfinamideAsymmetric synthesis of chiral amine precursors nih.gov
AtropisomerismRestricted bond rotation due to steric hindranceAxially chiral benzamides
Diastereoselective SynthesisReaction on a substrate with an existing stereocenterFormation of specific diastereomers

Table 3: Approaches for Introducing Stereochemical Elements

Advanced Spectroscopic and Structural Characterization of N 2 Tert Butylphenyl 4 Chlorobenzamide

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

The key functional groups present in the molecule are the secondary amide, the tert-butyl group, a 1,2-disubstituted (ortho) benzene (B151609) ring, and a 1,4-disubstituted (para) benzene ring containing a chloro-substituent.

Expected FT-IR and Raman Vibrational Frequencies:

N-H Stretch: A distinct, sharp to moderately broad band is expected in the region of 3350-3250 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond. mdpi.com

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the tert-butyl group would appear just below 3000 cm⁻¹ (typically 2970-2870 cm⁻¹). vscht.cz

Amide I (C=O Stretch): A strong, prominent absorption band, characteristic of the carbonyl (C=O) stretching vibration of the secondary amide, is expected between 1680 and 1640 cm⁻¹. This is one of the most diagnostic peaks in the spectrum. researchgate.net

Amide II (N-H Bend): This band arises from the N-H bending vibration coupled with C-N stretching and is typically found between 1570 and 1515 cm⁻¹.

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1615-1450 cm⁻¹ region, corresponding to the C=C bond stretching within the two aromatic rings. researchgate.net

C-Cl Stretch: A moderate to strong band in the lower frequency region of the spectrum, typically between 850 and 550 cm⁻¹, can be attributed to the C-Cl stretching vibration on the chlorophenyl ring.

These bands collectively provide a detailed fingerprint of the molecule, confirming the presence of its key structural components.

Table 1: Expected Characteristic FT-IR Absorption Bands for N-(2-tert-butylphenyl)-4-chlorobenzamide

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amide3350-3250Medium
C-H StretchAromatic3100-3000Medium-Weak
C-H StretchAliphatic (tert-butyl)2970-2870Medium-Strong
Amide I (C=O Stretch)Amide Carbonyl1680-1640Strong
Amide II (N-H Bend)Amide1570-1515Medium-Strong
C=C StretchAromatic Ring1615-1450Medium-Variable
C-Cl StretchAryl Halide850-550Medium-Strong

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Amide Proton (N-H): A broad singlet is expected in the downfield region, typically between δ 8.0 and 9.5 ppm.

Aromatic Protons: The spectrum will show complex multiplet patterns for the eight aromatic protons on the two rings. The four protons of the 4-chlorobenzoyl group are expected to appear as two distinct doublets (an AA'BB' system) between δ 7.5 and 8.0 ppm. The four protons of the 2-tert-butylphenyl ring will appear as a series of multiplets between δ 7.0 and 7.5 ppm. researchgate.net

tert-Butyl Protons: A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group is expected in the upfield region, around δ 1.3-1.4 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear significantly downfield, in the range of δ 165-170 ppm.

Aromatic Carbons: A series of signals between δ 120 and 150 ppm will correspond to the 12 aromatic carbons. The carbon attached to the tert-butyl group and the carbon attached to the chlorine atom will have distinct chemical shifts influenced by these substituents.

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon (around δ 35 ppm) and one for the three equivalent methyl carbons (around δ 31 ppm). nih.gov

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the aromatic rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomTypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
AmideN-H8.0 - 9.5 (s, 1H)-
AmideC=O-165 - 170
4-chlorobenzoylAr-H7.5 - 8.0 (m, 4H)125 - 140
2-tert-butylphenylAr-H7.0 - 7.5 (m, 4H)120 - 150
tert-butyl-C(CH₃)₃-~35
tert-butyl-C(CH₃)₃1.3 - 1.4 (s, 9H)~31

s = singlet, m = multiplet. Predictions are based on typical values for these functional groups. illinois.edupdx.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₇H₁₈ClNO), the calculated monoisotopic mass is 287.1077 Da. sinop.edu.tr

HRMS analysis would confirm this elemental formula. A key feature in the mass spectrum would be the presence of two molecular ion peaks: [M]⁺ at m/z 287.1077 and [M+2]⁺ at approximately m/z 289.1047. This characteristic isotopic pattern, with a ratio of approximately 3:1, is definitive for the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). docbrown.info

Fragment Analysis: Electron impact (EI) or collision-induced dissociation (CID) would cause the molecular ion to fragment in a predictable manner. wikipedia.org The most likely fragmentation pathways include:

Alpha-cleavage: Cleavage of the amide C-N bond is common. This would yield two primary fragments:

The 4-chlorobenzoyl cation at m/z 139/141.

A fragment corresponding to the 2-tert-butylaniline (B1265841) radical cation or a related rearranged ion.

Loss of tert-butyl group: Cleavage of the C-C bond can lead to the loss of a tert-butyl radical (57 Da), resulting in an ion at m/z 230/232.

Loss of Cl: Fragmentation involving the loss of a chlorine radical (35/37 Da) is also possible.

Table 3: Predicted HRMS Data and Key Fragments for this compound

IonFormulaCalculated m/zDescription
[M]⁺[C₁₇H₁₈³⁵ClNO]⁺287.1077Molecular Ion
[M+2]⁺[C₁₇H₁₈³⁷ClNO]⁺289.1047Molecular Ion (³⁷Cl isotope)
[M-57]⁺[C₁₃H₁₀³⁵ClNO]⁺230.0424Loss of tert-butyl radical
[C₇H₄³⁵ClO]⁺[C₇H₄³⁵ClO]⁺139.00034-chlorobenzoyl cation

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing Analysis

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported in the searched literature, analysis of related benzamide (B126) structures allows for a reliable prediction of its key structural features. researchgate.netsinop.edu.tr

Molecular Conformation:

The amide linkage (-CO-NH-) is expected to be essentially planar.

A significant dihedral angle will exist between the planes of the 2-tert-butylphenyl ring and the 4-chlorobenzoyl ring. This twist is caused by steric hindrance between the ortho tert-butyl group and the amide carbonyl group, preventing the molecule from adopting a fully planar conformation.

Crystal Packing:

In the solid state, molecules are likely to be linked by intermolecular hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor.

This N-H···O=C hydrogen bonding typically leads to the formation of one-dimensional chains or dimeric pairs, which then pack into a stable three-dimensional lattice. researchgate.net

Computational Chemistry and Theoretical Investigations of N 2 Tert Butylphenyl 4 Chlorobenzamide

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic nature of molecular systems over time. nih.govuzh.ch For N-(2-tert-butylphenyl)-4-chlorobenzamide, MD simulations are instrumental in understanding its conformational flexibility and its stability when bound to a biological target, such as a protein kinase. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities, which in turn reveals detailed information about the interactions and dynamic behavior of the ligand within a protein's binding site. scirp.org

A primary application of MD simulations in drug discovery is to assess the stability of a protein-ligand complex. mdpi.com The stability of the complex formed between a ligand like this compound and its target protein is a critical indicator of its potential efficacy. In silico studies on analogous N-phenylbenzamide derivatives designed as protein kinase inhibitors have utilized MD simulations to evaluate the stability of binding poses obtained from molecular docking. scirp.orgscirp.org

The stability is typically analyzed using several metrics, with the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand being a key indicator. A stable complex is generally characterized by RMSD values that reach a plateau within a few angstroms (Å) during the simulation, indicating that the system has reached equilibrium and the ligand remains securely in the binding pocket. mdpi.com For example, simulations of N-phenylbenzamide derivatives targeting protein kinases have shown that stable complexes exhibit RMSD values converging to within 3.1 Å for the protein backbone and 2.5 Å for the ligand. mdpi.com

Binding free energy calculations, often performed using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), provide a quantitative estimate of the binding affinity. nih.gov These calculations decompose the total binding energy into contributions from van der Waals forces, electrostatic interactions, and solvation energy. Studies on N-phenylbenzamide derivatives have shown that their binding to protein kinases is often dominated by van der Waals forces, highlighting the importance of hydrophobic interactions. mdpi.com

Table 1: Representative Binding Free Energy Contributions for N-phenylbenzamide Analogues in a Protein Kinase Binding Site. Data is hypothetical and based on findings for analogous compounds. mdpi.comnih.gov
Compound AnalogueTotal Binding Energy (kJ/mol)Van der Waals Energy (kJ/mol)Electrostatic Energy (kJ/mol)SASA Energy (kJ/mol)
Analogue A-123.18-155.42-129.3328.57
Analogue B-114.08-148.91-130.7826.61
Analogue C-109.22-139.65-108.3224.75

The analysis of hydrogen bonds and specific residue interactions throughout the simulation further elucidates the stability of the complex. For N-phenylbenzamide derivatives, key interactions often involve hydrogen bonds with residues in the hinge region of protein kinases, a critical area for inhibitor binding. scirp.org

The Solvent Accessible Surface Area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent. compchems.com In the context of protein-ligand interactions, SASA analysis is used to quantify the extent to which the binding of a ligand, such as this compound, buries hydrophobic residues and alters the protein's exposure to the solvent. computabio.comnih.gov The burial of nonpolar surfaces upon ligand binding is a significant driving force for complex formation, often referred to as the hydrophobic effect. nih.gov

During an MD simulation, the SASA of the protein-ligand complex can be monitored over time. A decrease in the total SASA upon ligand binding indicates the formation of a compact and stable complex. researchgate.net Regions of a protein with high SASA are typically on the surface or in flexible loops, and these areas may be involved in interactions with other molecules. researchgate.net Conversely, areas with low SASA are usually found in the protein's core, contributing to its stability. researchgate.net

The change in SASA (ΔSASA) upon complex formation can be correlated with the binding energy, providing another metric to estimate the affinity of the interaction. computabio.com For a ligand like this compound, the tert-butyl group and the chlorophenyl moiety are expected to be buried in hydrophobic pockets of the target protein, leading to a significant reduction in the solvent-accessible surface area of these groups and the corresponding protein residues.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uobasrah.edu.iq For derivatives of this compound, QSAR models can be developed to predict their activity, for instance, as protein kinase inhibitors, and to guide the design of new, more potent analogues.

QSAR studies on N-phenylbenzamide derivatives have revealed the importance of various molecular descriptors in determining their biological activity. scirp.org These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For example, in a QSAR study of N-phenylbenzamides as antimicrobial agents, it was found that anti-Gram-positive activity was influenced by electrostatic fields, while anti-Gram-negative activity was dependent on hydrophobicity and steric factors. scirp.org

When applied to protein kinase inhibitors, QSAR models often highlight the importance of descriptors related to the molecule's ability to form specific interactions within the kinase active site. nih.gov

Table 2: Key Molecular Descriptors in QSAR Models for N-phenylbenzamide Derivatives as Protein Kinase Inhibitors. uobasrah.edu.iqnih.govresearchgate.net
Descriptor ClassDescriptor NameDescriptionPotential Influence on Activity
ElectronicεHOMO / εLUMOEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relates to the molecule's ability to donate or accept electrons in interactions.
ElectronicMulliken Atomic ChargesPartial charges on individual atoms.Important for electrostatic and hydrogen bonding interactions with the protein.
StericMolar Refractivity (MR)A measure of the volume occupied by a molecule.Indicates how well the molecule fits into the binding pocket.
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water.Relates to the molecule's hydrophobicity and its ability to interact with nonpolar residues.
TopologicalNumber of Rotatable BondsThe count of bonds that allow free rotation.Influences the conformational flexibility of the molecule.

For a series of derivatives based on the this compound scaffold, a QSAR model would be built by calculating a wide range of descriptors for each molecule and then using statistical methods, such as multiple linear regression (MLR), to find the best correlation with their measured biological activities. scirp.org The resulting QSAR equation can then be used to predict the activity of newly designed compounds and to understand which structural modifications are most likely to improve potency. For instance, a model might indicate that increasing the electron-withdrawing character of a substituent on one of the phenyl rings could enhance activity. researchgate.net

Pre Clinical Pharmacological and Biological Activity Profiling of N 2 Tert Butylphenyl 4 Chlorobenzamide and Analogues

In Vitro Assessment of Biological Activities

There is currently no publicly available information from enzyme inhibition assays for N-(2-tert-butylphenyl)-4-chlorobenzamide. While studies exist on other benzamide (B126) derivatives as enzyme inhibitors, such as analogues of N-(2-aminoethyl)-4-chlorobenzamide which act as reversible inhibitors of monoamine oxidase-B (MAO-B), no such data is published for the specific compound . sigmaaldrich.comnih.gov

No data from receptor binding studies for this compound are available in the public domain. Research on other benzamide analogues has shown activity at various receptors, for instance, the investigation of certain N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines as selective kappa opioid receptor antagonists, but this cannot be extrapolated to this compound. nih.gov

Information regarding the modulation of specific cellular pathways by this compound is not documented in available scientific literature. While some novel benzamide derivatives have been studied for their effects on pathways like those involving the ABCG2 transporter, no such analysis has been published for this compound. nih.govnih.gov

There are no published research findings on the antiproliferative activity of this compound in any cancer cell lines. Studies on other novel benzamide and sulfonamide derivatives have demonstrated antiproliferative effects and the ability to overcome multidrug resistance in colon cancer cell lines, but specific data for this compound is absent. nih.govnih.govmdpi.com

Target Identification and Validation Approaches (excluding human trial data)

There are no publicly available studies that utilize affinity-based proteomics or other target identification methods to determine the molecular targets of this compound. Affinity-based proteomics is a powerful tool for identifying protein-small molecule interactions, yet its application to this specific compound has not been reported. nih.gov

Genetic Knockout/Knockdown Studies in Model Systems

No peer-reviewed studies detailing the use of genetic knockout or knockdown model systems to investigate the biological targets or pathways of This compound could be identified. Research in this area is essential for validating the in vivo targets of a compound and understanding its mechanism of action.

Mechanistic Studies of Pharmacological Action (excluding clinical mechanisms)

Specific mechanistic studies elucidating the pharmacological action of This compound are not available in the current body of scientific literature. While research on analogous compounds exists, direct evidence for this specific molecule is wanting.

There are no published studies that delineate the cellular mechanism of action for This compound . Such investigations would typically involve cell-based assays to identify the cellular processes modulated by the compound, such as signal transduction pathways, ion channel activity, or receptor binding.

Detailed molecular mechanism of action studies for This compound are not present in the available literature. These studies are crucial for identifying the direct molecular targets of a compound and understanding the specific binding interactions that mediate its biological effects.

In Vivo Efficacy Studies in Pre-clinical Animal Models (excluding human trials)

No in vivo efficacy studies for This compound in pre-clinical animal models have been reported in the public domain. Such studies are fundamental for establishing the potential therapeutic utility of a compound.

There is no available data on the use of pharmacodynamic markers to assess the physiological effects of This compound in animal models. These markers are critical for correlating the compound's concentration with its biological activity in a living organism.

No proof-of-concept studies demonstrating the efficacy of This compound in any animal models of disease could be located. These studies are a prerequisite for the further development of a compound as a potential therapeutic agent.

Structure Activity Relationship Sar Studies of N 2 Tert Butylphenyl 4 Chlorobenzamide Derivatives

Impact of Substituents on Amide Nitrogen Modifications

Modifications to the amide nitrogen (N-H) of the N-(2-tert-butylphenyl)-4-chlorobenzamide scaffold can significantly influence its physicochemical properties and biological activity. While direct SAR studies on N-substituted derivatives of this specific compound are limited, valuable insights can be drawn from broader research on related amide-containing molecules.

Furthermore, N-alkylation in flexible molecules like peptoids has been shown to increase conformational flexibility due to the loss of the hydrogen bond donor researchgate.net. For the relatively rigid structure of this compound, N-alkylation could alter the preferred conformation and, consequently, its biological activity.

The introduction of larger alkyl groups on the amide nitrogen would further increase steric hindrance, potentially disrupting the optimal conformation for biological activity. The planarity of the amide bond is crucial for the activity of some N-phenylbenzamides, and bulky N-substituents could disrupt this planarity teras.ng.

Role of the tert-Butylphenyl Moiety Substitutions

The 2-tert-butylphenyl moiety is a key feature of this compound, and its substitution pattern plays a pivotal role in defining the molecule's activity. The bulky tert-butyl group at the ortho position significantly influences the compound's conformation and interaction with its biological target.

The size and position of the ortho-substituent are critical. Studies on related N-aryl amides have demonstrated that ortho-substituents can create steric hindrance that forces the phenyl ring to be non-planar with the amide group teras.ng. This steric clash is particularly pronounced with a tert-butyl group. In a study of urea diamides, 2-substituted derivatives were found to be less active than their 4-substituted counterparts, an observation attributed to steric hindrance and the "ortho effect" . This suggests that any modification of the 2-tert-butylphenyl ring must carefully consider steric factors.

Replacing the tert-butyl group with other alkyl groups would likely modulate the degree of steric hindrance and lipophilicity. A smaller alkyl group, such as a methyl or ethyl group, would reduce the steric bulk, potentially allowing for greater conformational flexibility. Conversely, a larger or more branched alkyl group could further restrict rotation and enhance the atropisomeric properties of the molecule (see Section 6.4).

The introduction of substituents at other positions of the phenyl ring (meta and para) would also be expected to influence activity. In a series of 2-hydroxy-N-(alkylphenyl)nicotinamides, the position of alkyl substitution on the phenyl ring was shown to affect anti-inflammatory activity researchgate.net. The electronic properties of these substituents (electron-donating or electron-withdrawing) would also come into play, altering the electron density of the phenyl ring and potentially influencing interactions with the target protein.

Influence of the Chlorobenzoyl Moiety Modifications

The 4-chlorobenzoyl moiety is another critical component for the biological activity of this compound. Modifications to this part of the molecule, including the nature and position of the substituent on the benzoyl ring, can lead to significant changes in potency and selectivity.

The position of the chlorine atom is often crucial for activity. For instance, in certain classes of pesticides, the presence of chlorine atoms at the 4- and 4'-positions is essential for insecticidal activity, with the corresponding 2,2'- and 3,3'-isomers being inactive eurochlor.org. This highlights the importance of the substituent's location in dictating the molecule's ability to fit into a specific binding pocket. Moving the chlorine atom from the para (4-position) to the meta (3-position) or ortho (2-position) on the benzoyl ring of this compound would likely alter its electronic distribution and steric profile, thereby affecting its biological activity.

Replacement of the chlorine atom with other halogens (fluorine, bromine, iodine) can also have a significant impact. A study on SARS-CoV protease inhibitors containing a benzamide (B126) scaffold showed that different halogen substitutions led to varying inhibitory activities nih.gov. The activity did not directly correlate with the atomic radius of the halogen, suggesting a complex interplay of steric and electronic effects. Fluorine, being highly electronegative but small, can act as a hydrogen bond acceptor, while larger halogens like bromine and iodine can engage in halogen bonding, a type of non-covalent interaction. The optimal halogen for a particular biological target often needs to be determined empirically nih.gov.

The introduction of other substituents on the benzoyl ring would also modulate activity. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) would alter the electronic properties of the carbonyl group, which could affect its ability to act as a hydrogen bond acceptor. In some instances, the introduction of a chlorine atom onto a benzamide ring has been found to decrease anti-proliferative activity in certain cancer cell lines, indicating that the effect of a substituent is highly context-dependent researchgate.net.

Stereochemical Considerations in SAR

The stereochemistry of this compound is a critical aspect of its structure-activity relationship, primarily due to the phenomenon of atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation around a single bond wikipedia.org. In the case of this compound, the bulky tert-butyl group at the ortho position of the N-phenyl ring restricts rotation around the N-aryl bond, leading to the potential for stable, non-interconverting rotational isomers (atropisomers) nih.govnih.gov.

These atropisomers are non-superimposable mirror images of each other (enantiomers) and can possess significantly different biological activities. This is because the three-dimensional arrangement of the atoms in each atropisomer can lead to differential binding to a chiral biological target, such as an enzyme or a receptor. The stable and isolable nature of atropisomers in drug candidates is an important consideration in medicinal chemistry, as one atropisomer may be responsible for the desired therapeutic effect while the other may be inactive or contribute to off-target effects nih.gov.

The conformational preferences of aromatic amides are known to be influenced by ortho substituents researchgate.net. The tert-butyl group in this compound forces the phenyl ring to be twisted out of the plane of the amide bond, creating a chiral axis. The energy barrier to rotation around this N-aryl bond determines the stability of the atropisomers. If the barrier is high enough, the atropisomers can be isolated and their individual biological activities evaluated.

Applications and Emerging Research Areas of N 2 Tert Butylphenyl 4 Chlorobenzamide in Chemical Biology and Materials Science

Utility as a Chemical Probe for Biological Processes

Currently, there is no available scientific literature or research data to suggest that N-(2-tert-butylphenyl)-4-chlorobenzamide has been utilized as a chemical probe for studying biological processes. Searches of chemical and biological research databases have not yielded any studies where this compound is employed to modulate or investigate protein function or other biological mechanisms in a targeted manner.

Integration into Drug Discovery Lead Optimization Programs (pre-clinical stage)

There is no evidence in the current body of scientific research to indicate that this compound has been integrated into any drug discovery lead optimization programs. Its biological activities and potential as a therapeutic agent have not been reported in pre-clinical studies. While numerous benzamide (B126) derivatives are investigated in medicinal chemistry, this specific compound does not appear in published research related to lead optimization for any therapeutic target.

Potential in Material Science (e.g., Polymer Chemistry, Crystal Engineering)

Beyond its role as a precursor in the synthesis of a UV-absorbing material (see section 7.4), there is no specific research available on the integration of this compound into polymer chemistry or its study within the field of crystal engineering. General research on benzamide derivatives highlights their potential in forming structured materials through hydrogen bonding and other interactions, but specific studies on the crystal packing or polymeric applications of this compound are absent from the literature. nih.govacs.org

Role as Synthetic Intermediates for Complex Molecule Synthesis

The most significant and well-documented application of this compound is its use as a crucial intermediate in the industrial synthesis of the ultraviolet (UV) light absorber, Diethylhexyl Butamido Triazone. science.gov This complex molecule is a highly effective UV-B filter used in sunscreen and other cosmetic formulations to protect the skin from sun damage. mdpi.comwarwick.ac.uk

A patented method for preparing Diethylhexyl Butamido Triazone outlines a two-step, one-pot reaction that utilizes this compound as a starting material. science.gov This process is noted for its efficiency, high yield, and the use of readily available and less hazardous materials compared to other synthetic routes. science.gov

The synthesis involves the following key steps:

this compound is reacted with melamine (B1676169) in the presence of a copper salt catalyst to form an intermediate, N-tert-butyl-4-(4,6-diamino-1,3,5-triazin-2-yl)aminobenzamide. science.gov

Isooctyl 4-chlorobenzoate (B1228818) is then added to the reaction mixture, which reacts with the remaining amino groups on the triazine ring to form the final product, Diethylhexyl Butamido Triazone. science.gov

This synthetic pathway highlights the importance of this compound in creating a high-purity, commercially valuable product for the cosmetics industry. science.govresearchgate.net

Interactive Data Table: Synthesis of Diethylhexyl Butamido Triazone

Reactant/IntermediateRole in SynthesisReference
This compound Starting Material / Key Intermediate science.gov
MelamineReactant / Triazine core science.gov
Isooctyl 4-chlorobenzoateReactant science.gov
Diethylhexyl Butamido TriazoneFinal Product (UV Absorber) science.govmdpi.com

Challenges and Future Perspectives in the Research of N 2 Tert Butylphenyl 4 Chlorobenzamide

Overcoming Synthetic Hurdles for Complex Analogues

A significant challenge in the study of N-(2-tert-butylphenyl)-4-chlorobenzamide lies in the synthesis of its more complex analogues. The presence of the bulky tert-butyl group on the aniline (B41778) ring introduces substantial steric hindrance, which can impede standard amide bond formation reactions. chimia.chnih.gov Conventional methods that rely on the condensation of an amine and a carboxylic acid often prove inefficient in a sterically congested environment, leading to low yields. rsc.org

Researchers have begun to circumvent these difficulties by exploring alternative synthetic strategies. One promising approach involves the direct coupling of Grignard reagents with isocyanates, which has proven to be a robust solution for creating sterically hindered amides. chimia.chnih.gov Another effective method is the use of acyl fluorides, which act as activated esters while minimizing steric clash between the coupling partners. rsc.org For coupling reactions involving sterically demanding partners, specialized catalytic systems, such as copper-based catalysts with novel pyrrole-ol ligands, are being developed to facilitate previously challenging C-N bond formations. nih.gov The application and refinement of these advanced synthetic methods will be paramount for generating a diverse library of this compound analogues for further study.

Table 1: Synthetic Challenges and Advanced Solutions for Hindered Amides
Synthetic ChallengeTraditional Method LimitationAdvanced SolutionReference
Steric HindranceSlow nucleophilic attack in standard amine-carboxylic acid condensation.Direct coupling of Grignard reagents with isocyanates. chimia.chnih.gov
Low Reaction YieldsInefficient coupling with standard reagents.In situ formation of acyl fluorides to create a more reactive intermediate. rsc.org
Difficult C-N CouplingStandard catalysts are ineffective for bulky substrates.Development of novel ligands (e.g., pyrrole-ol) for copper-catalyzed amination. nih.gov

Elucidating Undiscovered Biological Targets and Mechanisms

While the benzamide (B126) scaffold is present in numerous bioactive compounds, the specific biological targets of this compound are not yet fully elucidated. researchgate.net The broader family of benzamide derivatives has been shown to interact with a wide array of biological systems, acting as everything from anticancer agents to enzyme inhibitors. For instance, different benzamide analogues have been identified as inhibitors of the Hedgehog signaling pathway, antagonists of the Smoothened receptor, and inhibitors of the sodium taurocholate cotransport polypeptide (NTCP), which is implicated in hepatitis. nih.govnih.gov

Future research must focus on systematic screening of this compound and its derivatives to identify their primary biological targets. A logical starting point would be to investigate their activity against targets known to be modulated by similar molecules. Furthermore, unbiased screening approaches, such as phenotypic screening against diverse cancer cell lines or proteomic-based target identification methods, could reveal entirely new mechanisms of action. Confirming these interactions through molecular biology techniques like Western blot analysis will be a critical step in validating new therapeutic hypotheses. nih.gov

Table 2: Potential Biological Targets for Investigation Based on Related Benzamides
Potential Target/PathwayKnown FunctionRelevance from Analogue StudiesReference
Smoothened (SMO) ReceptorKey component of the Hedgehog signaling pathway, involved in cancer.Novel benzamide derivatives have been developed as potent SMO antagonists. nih.gov
Sodium Taurocholate Cotransport Polypeptide (NTCP)Hepatitis B and D virus entry receptor; target for liver diseases.Benzamide analogues have been designed as NTCP inhibitors that induce apoptosis in liver cancer cells. nih.gov
Monoamine Oxidase-B (MAO-B)Enzyme involved in neurotransmitter metabolism; target for neurodegenerative diseases.Analogues of N-(2-aminoethyl)-4-chlorobenzamide are potent MAO-B inhibitors. nih.gov
Histone Deacetylases (HDACs)Epigenetic regulators; targets for cancer therapy.N-hydroxy-benzamide derivatives have been identified as novel HDAC inhibitors. science.gov

Development of Advanced Computational Models for Prediction

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel compounds. For this compound, the development of advanced computational models can guide synthetic efforts and predict biological activities before resource-intensive lab work is undertaken. nih.gov Standard computational methods like molecular docking and molecular dynamics (MD) simulations are already being used to predict the binding affinity and stability of related benzamide compounds with their protein targets. ubaya.ac.idresearchgate.netbiorxiv.org

The next frontier lies in the application of machine learning and artificial intelligence. nih.gov Predictive models can be trained on large datasets of chemical structures and their corresponding biological activities to create algorithms capable of virtual screening. nih.gov These models can analyze libraries of virtual analogues of this compound to prioritize candidates with the highest predicted potency and most favorable pharmacokinetic (ADMET) properties. Integrating data from high-throughput phenotypic profiling, such as cell imaging and gene expression analysis, can further enhance the predictive power of these computational tools, leading to a more efficient drug discovery pipeline. nih.gov

Table 3: Computational Models and Their Predictive Applications
Computational Model/TechniquePrimary ApplicationPredicted OutputsReference
Molecular DockingPredicting binding mode and affinity.Binding energy scores, protein-ligand interactions. ubaya.ac.idbiorxiv.org
Molecular Dynamics (MD) SimulationAssessing the stability of ligand-receptor complexes over time.Binding free energy, conformational changes, interaction frequencies. researchgate.netbiorxiv.org
ADMET PredictionForecasting pharmacokinetic and toxicity profiles.Absorption, distribution, metabolism, excretion, and toxicity scores. ubaya.ac.idresearchgate.net
Machine Learning (e.g., Chemprop)High-throughput virtual screening and bioactivity prediction.Hit rates, structure-activity relationships, assay readouts. nih.govnih.gov

Expanding Applications Beyond Current Scope (e.g., novel catalytic roles)

The potential utility of this compound may extend beyond pharmacology into the realm of chemical catalysis. The amide functional group is known to serve as a directing group in various metal-catalyzed C-H functionalization reactions. rsc.org This capability allows for the selective modification of otherwise unreactive C-H bonds, providing powerful tools for molecular construction.

Research into related benzamides has shown their participation in catalytic cycles involving transition metals like nickel, rhodium, and iridium. rsc.orgresearchgate.net For example, nickel catalysis has been used for the C-H functionalization of benzamides and the asymmetric synthesis of α-arylbenzamides. rsc.orgresearchgate.netuzh.ch The specific structure of this compound, with its distinct electronic and steric properties, could be leveraged to develop novel catalytic systems. Future investigations could explore its use as a ligand for a metal center or as a substrate in the development of new, highly selective catalytic transformations. This could open up new avenues for the efficient synthesis of complex organic molecules, expanding the compound's application far beyond its initial biological scope.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-tert-butylphenyl)-4-chlorobenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves coupling 4-chlorobenzoic acid derivatives with 2-tert-butylaniline via amide bond formation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) and reacting it with the amine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometry. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the amide linkage (δ ~8.0–10.0 ppm for NH protons) and tert-butyl group (δ ~1.3 ppm for nine equivalent protons). Aromatic protons from the chlorobenzamide moiety appear as doublets in the δ 7.2–8.0 ppm range .
  • IR Spectroscopy : Stretching vibrations for the amide C=O (~1650–1680 cm1^{-1}) and N-H (~3300 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 316.12 for C17_{17}H19_{19}ClNO) .

Q. What in vitro assays are commonly employed to evaluate the antimicrobial potential of this compound derivatives?

  • Methodology : Standard assays include:

  • Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Agar diffusion to assess zone-of-inhibition diameters.
  • Structural analogs with thiazole or pyrimidine moieties show enhanced activity, suggesting the importance of heterocyclic modifications .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data (e.g., varying IC50_{50} values) across studies involving this compound derivatives?

  • Methodology :

  • Standardize assay protocols : Variability often arises from differences in cell lines, incubation times, or solvent controls. Use validated cell models (e.g., HEK293 for cytotoxicity) and include reference compounds.
  • Statistical analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity trends. For example, bulky tert-butyl groups may enhance membrane permeability but reduce target binding .
  • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Q. What strategies are effective in modifying the core structure of this compound to enhance target selectivity in enzyme inhibition studies?

  • Methodology :

  • Bioisosteric replacement : Substitute the chlorophenyl group with a nitro or trifluoromethyl group to modulate electron-withdrawing effects and improve interactions with catalytic pockets (e.g., kinase ATP-binding sites) .
  • Proteolytic stability : Introduce methyl or fluoro substituents on the benzamide ring to reduce metabolic degradation.
  • Docking studies : Use software like AutoDock Vina to predict binding poses with targets (e.g., COX-2 or HDACs) and guide synthetic prioritization .

Q. What analytical approaches are critical for resolving structural ambiguities in this compound derivatives, particularly in regiochemistry determination?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration and confirm regioselectivity in asymmetric analogs (e.g., distinguishing ortho vs. para substituents) .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations between tert-butyl protons and aromatic protons to assign substitution patterns .
  • Dynamic NMR : Monitor rotational barriers of the amide bond to assess conformational flexibility .

Q. How do computational methods such as molecular docking complement experimental data in elucidating the mechanism of action of this compound?

  • Methodology :

  • Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with Ser530 in COX-2) using tools like Schrödinger’s Phase .
  • MD simulations : Simulate ligand-protein stability over 100 ns trajectories to validate binding modes observed in docking .
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with inhibitory potency to design next-generation analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.